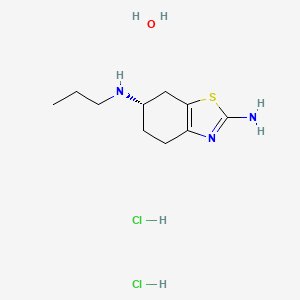

Pramipexole dihydrochloride monohydrate

Übersicht

Beschreibung

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome. It stimulates dopamine receptors in the brain, which helps alleviate symptoms such as tremors, rigidity, and bradykinesia (slow movement) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dihydrochloride monohydrate involves the reaction of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. This reaction is carried out in the absence of a base, in a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt. The product is then treated with an inorganic base to convert it into the free pramipexole base, which is subsequently converted into the dihydrochloride monohydrate salt .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the free pramipexole base in an alcohol such as propan-2-ol, followed by the addition of an alcoholic solution of hydrogen chloride. This process ensures the formation of the dihydrochloride monohydrate salt .

Analyse Chemischer Reaktionen

Types of Reactions: Pramipexole dihydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkylating agents such as methyl iodide in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of pramipexole.

Reduction: Formation of reduced derivatives of pramipexole.

Substitution: Formation of substituted derivatives of pramipexole.

Wissenschaftliche Forschungsanwendungen

Pramipexole dihydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of quantitative methods.

Biology: Studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Medicine: Widely used in the treatment of Parkinson’s disease and Restless Legs Syndrome due to its dopaminergic effects.

Industry: Utilized in the pharmaceutical industry for the production of medications targeting dopamine receptors .

Wirkmechanismus

Pramipexole dihydrochloride monohydrate acts as a dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors. By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, which helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome .

Vergleich Mit ähnlichen Verbindungen

Ropinirole: Another non-ergot dopamine agonist used to treat Parkinson’s disease and Restless Legs Syndrome.

Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and Restless Legs Syndrome.

Apomorphine: A dopamine agonist used for the treatment of advanced Parkinson’s disease.

Uniqueness of Pramipexole Dihydrochloride Monohydrate: this compound is unique due to its high specificity for dopamine D3 receptors, which contributes to its efficacy in treating both motor and non-motor symptoms of Parkinson’s disease. Additionally, its neuroprotective effects make it a valuable compound for research in neurodegenerative diseases .

Biologische Aktivität

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its biological activity is characterized by its selective binding to dopamine receptors, particularly the D2 and D3 subtypes, leading to various pharmacological effects. This article provides a comprehensive overview of the biological activity of pramipexole, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

Pramipexole exhibits a high affinity for the D2 subfamily of dopamine receptors, with a preferential binding to the D3 receptor subtype. This binding leads to stimulation of dopaminergic pathways in the striatum, which is crucial for motor control. The drug is believed to alleviate parkinsonian motor deficits by enhancing dopaminergic transmission in the brain, compensating for the loss of dopaminergic neurons in PD patients .

Pharmacodynamic Properties:

- Dopamine Receptor Agonism: Pramipexole activates dopamine receptors, leading to increased dopamine signaling.

- Prolactin Suppression: Clinical studies have shown that pramipexole can decrease prolactin levels in a dose-dependent manner, which may have implications for its use in certain endocrine disorders .

Pharmacokinetics

Pramipexole is notable for its high bioavailability (>90%) and rapid absorption profile. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | ~500 L |

| Protein Binding | ~15% |

| Half-Life | 8 hours (healthy adults), 12 hours (elderly) |

| Peak Plasma Concentration (Cmax) | 159.32 ng/mL after oral administration |

| Time to Peak Concentration (Tmax) | ~2 hours |

The drug undergoes minimal metabolism and is primarily eliminated through renal pathways .

Clinical Efficacy

Pramipexole has been extensively studied for its efficacy in treating PD and RLS. Clinical trials have demonstrated significant improvements in motor symptoms associated with PD when pramipexole is administered either alone or as an adjunct to levodopa therapy.

Case Studies:

- A randomized controlled trial involving 65 patients with treatment-resistant depression (TRD) showed that pramipexole at a low average dose of 1.3 mg/day significantly improved depressive symptoms compared to placebo .

- A case report highlighted a chronic hemodialysis patient who experienced pramipexole intoxication due to accumulation despite dialysis treatment, emphasizing the need for careful dose management in patients with renal impairment .

Adverse Effects

While pramipexole is generally well-tolerated, it can cause side effects such as:

- Drowsiness and sudden sleep onset

- Impulse control disorders

- Nausea

- Orthostatic hypotension

These adverse effects necessitate careful monitoring, especially in elderly patients or those with comorbid conditions .

Eigenschaften

CAS-Nummer |

191217-81-9 |

|---|---|

Molekularformel |

C10H20ClN3OS |

Molekulargewicht |

265.80 g/mol |

IUPAC-Name |

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride |

InChI |

InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1 |

InChI-Schlüssel |

ZTZQAWQFTIVKMU-KLXURFKVSA-N |

SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |

Isomerische SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl |

Kanonische SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

191217-81-9 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2 Amino 6 propylaminotetrahydrobenzothiazole 2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole 2-amino-6-propylaminotetrahydrobenzothiazole 4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine 6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate dexpramipexole KNS 760704 KNS-760704 KNS760704 Mirapex pramipexol pramipexol dihydrobromide, (+-)-isomer pramipexol dihydrochloride, (S)-isomer pramipexol, (+-)-isomer pramipexol, (R)-isomer pramipexole Pramipexole Dihydrochloride Pramipexole Dihydrochloride Anhydrous Pramipexole Hydrochloride Monohydrate Sifrol SND 919 SND 919CL2x SND-919 SND-919CL2x SND919CL2x |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pramipexole dihydrochloride monohydrate acts as a dopamine D2 receptor agonist. [, , , ] This means it binds to and activates these receptors, mimicking the effects of dopamine, a neurotransmitter crucial for motor control. [, , , ] This activation helps alleviate the motor symptoms associated with Parkinson's disease, which arise from dopamine deficiency. [, , , ]

A: this compound is chemically designated as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate. [, ] Its molecular formula is C10H17N3S · 2HCl · H2O, and its molecular weight is 296.24 g/mol. [, ] Spectroscopic data, including NMR and IR, have been used to characterize the compound and its impurities. []

A: Research has explored the influence of various pharmaceutical excipients on the stability of this compound in tablet formulations. [, ] This is crucial for ensuring the drug product's quality and efficacy over its shelf life. [, ]

ANone: Several analytical methods have been developed and validated for the quantification of this compound. These include:

A: The dissolution rate of this compound is a critical factor influencing its absorption and bioavailability. [] Different salts of this compound exhibit varying dissolution profiles, impacting their in vivo performance. [] Studies have investigated the drug release kinetics of different salts in various formulations, such as immediate-release and sustained-release tablets. [, ]

A: To overcome limitations associated with conventional dosage forms, such as frequent dosing and fluctuations in plasma drug levels, researchers have investigated controlled-release formulations of this compound. [, , , , ] These formulations aim to achieve sustained drug release, maintaining therapeutic drug levels for extended periods and potentially improving patient compliance. [, , , , ] Various polymeric matrices and coating techniques have been employed to modulate the drug release profile. [, , , , ] Orally disintegrating tablets (ODT) have also been explored for pediatric use, offering advantages in terms of administration convenience. [, ]

A: The synthesis of this compound requires careful control to ensure high yield and purity. [] Researchers have focused on developing efficient and scalable synthetic routes. [] One challenge is the potential formation of impurities during the synthesis process. [] These impurities have been identified and characterized using techniques like LC-MS and NMR. [] Understanding the formation and control of these impurities is crucial for ensuring the safety and efficacy of the final drug product. []

A: The efficacy of this compound has been evaluated in various preclinical models, including cell-based assays and animal models of Parkinson's disease. [] These studies help to elucidate the drug's mechanism of action, assess its potential therapeutic benefits, and identify potential safety concerns before moving to clinical trials in humans. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.